Methyl 3-((2-oxopiperazin-1-yl)methyl)benzoate
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Overview
Description
Methyl 3-((2-oxopiperazin-1-yl)methyl)benzoate is an organic compound with the molecular formula C13H16N2O3 It is a derivative of benzoic acid and piperazine, featuring a benzoate ester linked to a piperazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-oxopiperazin-1-yl)methyl)benzoate typically involves the reaction of methyl 3-bromomethylbenzoate with 2-oxopiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2-oxopiperazin-1-yl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperazinone moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-((2-oxopiperazin-1-yl)methyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl 3-((2-oxopiperazin-1-yl)methyl)benzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester of benzoic acid, used in perfumery and as a solvent.
Methyl 3-nitrobenzoate: An ester with a nitro group, used in organic synthesis.
PRL-8-53: A nootropic compound with a similar benzoate ester structure.
Uniqueness
Methyl 3-((2-oxopiperazin-1-yl)methyl)benzoate is unique due to the presence of the piperazinone ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
methyl 3-[(2-oxopiperazin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)11-4-2-3-10(7-11)9-15-6-5-14-8-12(15)16/h2-4,7,14H,5-6,8-9H2,1H3 |
InChI Key |
ZHKOUEXJQSUVMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCNCC2=O |
Origin of Product |
United States |
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